Unique Dual-Arm Architecture with Orthogonal Terminal Pharmacophores
Unlike QX-572 (bis(2-anilino-2-oxoethyl)-dimethylazanium chloride, CAS 1042-42-8), which presents two identical phenylcarbamoyl arms, the target compound incorporates a 2,6-xylylcarbamoyl moiety — the hallmark pharmacophore of lidocaine — on a propyl linker, while retaining a phenylcarbamoyl arm on the opposite side of the ammonium center [1]. No other commercially available quaternary ammonium compound within this series simultaneously displays both a phenylcarbamoyl group and a 2,6-xylylcarbamoyl group on a single dimethylammonium core.
| Evidence Dimension | Terminal pharmacophore identity and count |
|---|---|
| Target Compound Data | 1 × phenylcarbamoyl-methyl + 1 × 3-(2,6-xylylcarbamoyl)propyl (two distinct pharmacophores) |
| Comparator Or Baseline | QX-572 (CAS 1042-42-8): 2 × phenylcarbamoyl-methyl (identical arms). QX-314 (CAS 21306-56-9): 1 × 2,6-xylylcarbamoyl-methyl only (single pharmacophore, triethylammonium core). Dimethyl((phenylcarbamoyl)methyl)(3-phenylpropyl)ammonium bromide (CAS 3131-76-8): 1 × phenylcarbamoyl-methyl + 1 × phenylpropyl (lacks xylyl group). |
| Quantified Difference | Qualitative: unique pairing of phenylcarbamoyl and 2,6-xylylcarbamoyl pharmacophores on one dimethylammonium scaffold |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry entries |
Why This Matters
The 2,6-xylylcarbamoyl group is the critical pharmacophore for sodium channel binding in the lidocaine class; its presence alongside a distinct phenylcarbamoyl arm may enable bifunctional target engagement not achievable with any single analog.
- [1] DrugFuture Chemical Toxicity Database. Comparative listing of Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride, Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride, QX-314, and related analogs. Accessed 2026. View Source
